molecular formula C18H22Br2N2O4S2 B14257959 Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-bromo-2,5-dimethyl- CAS No. 252984-23-9

Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-bromo-2,5-dimethyl-

Cat. No.: B14257959
CAS No.: 252984-23-9
M. Wt: 554.3 g/mol
InChI Key: GEMSMYHSFAVYAK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes benzenesulfonamide groups linked by an ethanediyl bridge and substituted with bromo and methyl groups. Its molecular formula is C16H18Br2N2O4S2, and it has a molecular weight of 526.263 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with ethanediyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N,N’-1,2-ethanediylbis[3-methyl-]
  • Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-]
  • Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-N-[2-[(4-methylphenyl)sulfonyl]oxy]ethyl-]

Uniqueness

Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is unique due to the presence of bromo and methyl groups, which impart distinct chemical properties and reactivity. These substitutions enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications compared to its analogs .

Properties

CAS No.

252984-23-9

Molecular Formula

C18H22Br2N2O4S2

Molecular Weight

554.3 g/mol

IUPAC Name

N-bromo-N-[2-[bromo-(2,5-dimethylphenyl)sulfonylamino]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H22Br2N2O4S2/c1-13-5-7-15(3)17(11-13)27(23,24)21(19)9-10-22(20)28(25,26)18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

GEMSMYHSFAVYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCN(S(=O)(=O)C2=C(C=CC(=C2)C)C)Br)Br

Origin of Product

United States

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